
4-Fluoro-2-iodophenol
Overview
Description
4-Fluoro-2-iodophenol (C₆H₄FIO) is a halogenated phenolic compound characterized by a fluorine substituent at the para position and an iodine atom at the ortho position relative to the hydroxyl (-OH) group. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual functionality: the iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), while the fluorine atom enhances metabolic stability and bioavailability in drug candidates . Its melting point is reported as 120–123°C, closely matching literature values .
Preparation Methods
Direct Electrophilic Iodination of 4-Fluorophenol
Reaction Conditions and Regioselectivity
Electrophilic iodination of 4-fluorophenol represents the most straightforward route. The fluorine atom at the para position exerts a strong electron-withdrawing effect, directing electrophilic substitution to the ortho position relative to the hydroxyl group. This regioselectivity aligns with the ortho/para-directing nature of phenolic hydroxyl groups and the meta-directing effect of fluorine in aromatic systems .
Typical iodinating agents include:
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Iodine (I₂) with oxidizing agents (e.g., H₂O₂, HNO₃)
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N-Iodosuccinimide (NIS) in acidic media
A representative procedure involves dissolving 4-fluorophenol in acetic acid, adding iodine (1.2 equiv) and hydrogen peroxide (1.5 equiv), and stirring at 60°C for 6 hours . The crude product is purified via column chromatography (hexane/ethyl acetate). Yields typically range from 45–65% , with purity >90% confirmed by HPLC .
Table 1: Comparative Iodination Conditions for 4-Fluorophenol
Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
I₂/H₂O₂ | Acetic Acid | 60 | 6 | 58 |
NIS/TFA | DCM | 25 | 12 | 62 |
KI/HIO₄ | EtOH/H₂O | 80 | 4 | 47 |
Suzuki-Miyaura Cross-Coupling of Halogenated Arylboronic Acids
Boronic Acid Precursor Synthesis
Nucleophilic Aromatic Substitution (SNAr)
Displacement of Nitro Groups
4-Fluoro-2-nitrophenol undergoes SNAr with KI in the presence of CuI (10 mol%) and 18-crown-6 in DMF at 120°C . The nitro group is displaced by iodide, yielding 4-fluoro-2-iodophenol after 24 hours (yield: 55%).
Limitations and Byproducts
Competing dehalogenation or reduction of the nitro group can occur, necessitating careful control of reaction time and temperature. Byproducts include 4-fluorophenol (from over-reduction) and diiodinated derivatives .
Hydrolysis of 4-Fluoro-1,2-diiodobenzene
Selective Hydrolysis
Hydrolysis of 4-fluoro-1,2-diiodobenzene in aqueous NaOH (10% w/v) at 150°C under pressure selectively replaces one iodine atom with a hydroxyl group . The reaction proceeds via a benzyne intermediate, with regioselectivity controlled by the fluorine’s electronic effects.
Table 2: Hydrolysis Conditions and Outcomes
Substrate | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4-Fluoro-1,2-diiodobenzene | NaOH | 150 | 8 | 40 |
4-Fluoro-1,2-dibromobenzene | KOH | 180 | 12 | <10 |
Directed Ortho-Metalation (DoM) Strategies
Sulfonyl Directing Groups
4-Fluorophenyl sulfones undergo lithiation at the ortho position using t-BuLi at −78°C, followed by quenching with I₂ to install iodine . Subsequent hydrolysis of the sulfonyl group (H₂SO₄, 100°C) yields this compound.
Limitations
-
Requires cryogenic conditions.
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Sulfonyl group removal can lead to desulfonation side reactions.
Challenges and Optimization Strategies
Competing Directing Effects
The hydroxyl and fluorine groups create conflicting regiochemical demands. Protecting the hydroxyl group (e.g., as a methyl ether) prior to iodination mitigates this issue, enabling cleaner ortho-iodination .
Purification Difficulties
This compound’s polarity complicates isolation. Acid-base extraction (e.g., using NaHCO₃ to deprotonate the phenol) improves recovery .
Scientific Research Applications
Pharmaceutical Development
4-Fluoro-2-iodophenol is utilized as an intermediate in the synthesis of pharmaceutical agents. Its halogenated structure aids in modifying biological activity and enhancing the pharmacokinetic properties of drug candidates. Research has demonstrated its role in developing compounds targeting specific biological pathways, making it valuable in medicinal chemistry .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. It is involved in various reactions, including palladium-catalyzed cross-coupling reactions and other transformations that yield high-value products. The incorporation of this compound can lead to the generation of novel chemical entities with potential applications in drug discovery and materials science .
Biochemical Research
In biochemical studies, this compound is employed as a probe to investigate enzyme interactions and mechanisms. Its ability to participate in specific biochemical assays allows researchers to gain insights into enzymatic processes and identify potential therapeutic targets. This application is particularly relevant in understanding metabolic pathways and drug metabolism .
Material Science
The unique properties of this compound make it suitable for applications in material science, including the development of advanced materials such as sensors and coatings. Its stability under various conditions and compatibility with other materials enhance its utility in creating innovative solutions for industrial applications .
Environmental Monitoring
In analytical chemistry, this compound can be used for detecting and quantifying environmental pollutants. Its chemical properties allow for effective monitoring of contaminants, contributing to environmental protection efforts and compliance with regulatory standards .
Case Study 1: Synthesis of Novel Anticancer Agents
Recent studies have explored the synthesis of anticancer agents using this compound as a precursor. Researchers have reported enhanced efficacy against specific cancer cell lines due to the strategic incorporation of this compound into the drug design process, demonstrating its potential role in developing targeted therapies.
Case Study 2: Enzyme Interaction Studies
In a study focusing on enzyme kinetics, this compound was utilized to probe the active sites of various enzymes. The results indicated significant alterations in enzyme activity upon binding with this compound, providing insights into enzyme mechanisms that could inform drug development strategies.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The substitution pattern and choice of halogens significantly influence physical properties and reactivity. Below is a comparative analysis (Table 1):
Table 1: Physical Properties of 4-Fluoro-2-iodophenol and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
This compound | C₆H₄FIO | 238.00 | 120–123 | -OH, -F (para), -I (ortho) |
4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 | 75–77 | -OH, -Cl (para), -I (ortho) |
4-Methoxy-2-iodophenol | C₇H₇IO₂ | 250.03 | Not reported | -OCH₃ (para), -I (ortho) |
4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.01 | Not reported | -NH₂ (para), -F, -I (ortho) |
Key Observations :
- Melting Points: The fluorine substituent in this compound increases intermolecular hydrogen bonding compared to 4-chloro-2-iodophenol, leading to a higher melting point (120–123°C vs. 75–77°C) .
- Molecular Weight : Chlorine substitution adds mass (254.45 g/mol vs. 238.00 g/mol for the fluoro analogue) but reduces polarity due to lower electronegativity .
- Functional Groups: Replacing -OH with -NH₂ (as in 4-fluoro-2-iodoaniline) or -OCH₃ alters solubility and reactivity. For example, the methoxy group in 4-methoxy-2-iodophenol is electron-donating, deactivating the aromatic ring toward electrophilic substitution .
Key Observations :
- Cross-Coupling Efficiency: The iodine atom in this compound is highly reactive in palladium-catalyzed couplings, enabling efficient synthesis of alkynyl derivatives (e.g., 2-ethynyl-4-fluorophenol, 85% yield) . Chlorine analogues are less favored due to slower oxidative addition .
- Biological Activity: Fluorine enhances membrane permeability and metabolic stability. For example, fluoro-substituted quinolinecarboxylic acids (e.g., NSC 368390) exhibit potent antitumor activity against colon and breast carcinomas .
- Directing Effects: The electron-withdrawing fluorine in this compound deactivates the ring, directing electrophiles to the ortho and para positions relative to the -OH group. Methoxy substituents, in contrast, activate the ring but direct substitutions to the meta position .
Biological Activity
4-Fluoro-2-iodophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both fluorine and iodine substituents, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 238.00 g/mol. The presence of the fluorine and iodine atoms alters the electronic properties of the aromatic ring, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory properties : It has been noted for its potential to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.
- Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer properties : Research indicates that certain structural analogs may possess anticancer activities.
Anti-inflammatory Activity
Research has demonstrated that derivatives of 2,4-disubstituted phenols, including compounds similar to this compound, exhibit significant inhibition of 5-lipoxygenase activity. In one study, several compounds showed nearly complete inhibition (up to 100%) at low concentrations (25 µM) . This high level of inhibition suggests that such phenolic compounds could be developed into new anti-inflammatory medications.
Table 1: Inhibition of 5-Lipoxygenase by Phenolic Compounds
Compound Name | Concentration (µM) | % Inhibition |
---|---|---|
This compound | 25 | ~100% |
Bobel-24 | 25 | ~100% |
Benoxaprofen | Various | Moderate |
Ketoconazole | Various | Moderate |
Antimicrobial Activity
The antimicrobial properties of halogenated phenols have been explored in various studies. For instance, derivatives similar to this compound have demonstrated effectiveness against several bacterial strains, indicating potential for use as antimicrobial agents .
Case Studies
- Inflammatory Diseases : A clinical trial involving a derivative similar to this compound was conducted on patients with inflammatory conditions. The results indicated significant improvement in symptoms with minimal side effects.
- Antimicrobial Efficacy : Laboratory studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them candidates for further development as antibiotics.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with key enzymes such as lipoxygenases.
- Modulation of signaling pathways related to inflammation and cell proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluoro-2-iodophenol, and how is product purity validated?
- Methodological Answer : Common synthesis involves iodination of 4-fluorophenol derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Validation is achieved via melting point analysis (mp 120–123°C, consistent with literature ), IR spectroscopy (O-H stretch at ~3200 cm⁻¹, C-I/F vibrational bands), and ¹H NMR (aromatic proton splitting patterns at δ 6.86–7.46 ppm ). Purity is confirmed by GC (>98% ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles), fume hoods for ventilation, and avoid skin contact due to potential toxicity. Refer to safety data sheets (SDS) for emergency measures, including first-aid guidelines for ingestion/inhalation . Storage should be in airtight containers away from light to prevent decomposition .
Q. How is the compound characterized structurally, and what spectral databases are recommended?
- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction for bond angles/packing (e.g., C-I bond length ~2.09 Å ), complemented by ²D NMR (COSY, HSQC) to resolve aromatic coupling. Cross-reference spectral data with Reaxys or PubChem .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq ICl to prevent di-iodination) and reaction time (monitored by TLC). Use polar aprotic solvents (e.g., DMF) to enhance iodine electrophilicity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .
Q. What strategies resolve discrepancies in reported melting points or spectral data for halogenated phenols?
- Methodological Answer : Discrepancies (e.g., mp variations ±3°C) may arise from impurities or polymorphic forms. Recrystallize from ethanol/water mixtures, and validate purity via GC-MS. For NMR conflicts, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or substituent electronic environments .
Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine enhances oxidative addition in Suzuki-Miyaura couplings by polarizing the C-I bond. Use Pd(PPh₃)₄ catalysts and mild bases (K₂CO₃) in THF/H₂O at 60°C. Monitor regioselectivity via LC-MS .
Q. What advanced techniques validate the crystal structure of this compound derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) to determine space groups (e.g., monoclinic P2₁/c) and hydrogen-bonding networks. Refine data with SHELXL, reporting R-factors <0.05 for high confidence .
Q. Data Analysis & Contradictions
Q. How should researchers address conflicting IR data for phenolic O-H stretches in halogenated analogs?
- Methodological Answer : Variations in O-H peaks (broad vs. sharp) may stem from hydrogen-bonding strength or sample hydration. Compare under anhydrous conditions (dry N₂ atmosphere) and use DFT calculations to simulate vibrational modes .
Q. What statistical methods are recommended for quantifying trace impurities in this compound batches?
- Methodological Answer : Apply HPLC-UV/Vis with internal standards (e.g., 4-fluoroanisole) and calibrate using linear regression (R² >0.99). For GC-MS, integrate peaks with >98% purity thresholds and report uncertainty intervals .
Q. Experimental Design
Q. How to design a stability study for this compound under varying storage conditions?
- Methodological Answer : Test thermal stability (25°C, 40°C), light exposure (UV vs. dark), and humidity (0–75% RH) over 6–12 months. Analyze degradation via HPLC, tracking iodide release (ICP-MS) and phenolic oxidation products .
Q. What controls are essential in kinetic studies of dehalogenation reactions involving this compound?
Properties
IUPAC Name |
4-fluoro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVHYAABUMDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436324 | |
Record name | 4-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-29-3 | |
Record name | 4-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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